N-methyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide
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Overview
Description
N-METHYL-N-[3-OXO-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-3,4-DIHYDROQUINOXALIN-2-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a trifluoromethyl phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[3-OXO-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-3,4-DIHYDROQUINOXALIN-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The introduction of the trifluoromethyl phenyl group can be accomplished via a nucleophilic aromatic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction, often using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[3-OXO-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-3,4-DIHYDROQUINOXALIN-2-YL]PROPANAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core would yield quinoxaline N-oxides, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-METHYL-N-[3-OXO-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-3,4-DIHYDROQUINOXALIN-2-YL]PROPANAMIDE would depend on its specific interactions with molecular targets. For example, if it is being investigated as a drug candidate, it may interact with enzymes or receptors involved in disease pathways. The trifluoromethyl group could enhance its binding affinity to certain targets, while the quinoxaline core could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline N-oxides.
Trifluoromethyl Phenyl Compounds: Compounds containing a trifluoromethyl phenyl group, such as trifluoromethyl benzene.
Propanamide Derivatives: Compounds with a propanamide moiety, such as N-methylpropanamide.
Uniqueness
N-METHYL-N-[3-OXO-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-3,4-DIHYDROQUINOXALIN-2-YL]PROPANAMIDE is unique due to the combination of its structural features. The presence of the trifluoromethyl group can significantly alter its chemical and biological properties, making it distinct from other quinoxaline or propanamide derivatives. This combination of features may result in unique interactions with biological targets or specific physical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H19F3N4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-methyl-N-[3-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoxalin-2-yl]propanamide |
InChI |
InChI=1S/C21H19F3N4O3/c1-3-18(30)27(2)19-20(31)28(16-11-7-6-10-15(16)26-19)12-17(29)25-14-9-5-4-8-13(14)21(22,23)24/h4-11H,3,12H2,1-2H3,(H,25,29) |
InChI Key |
WQBJODJKWOTLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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